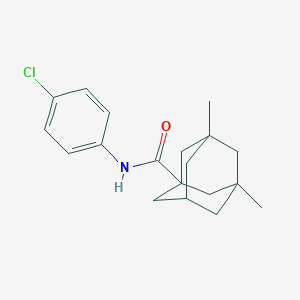

2,6-dichloro-1,4,5,8-naphthalenetetracarboxylic acid

Descripción general

Descripción

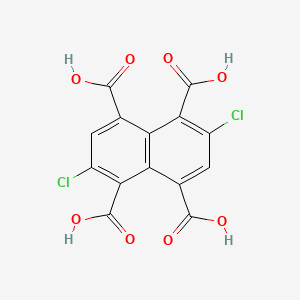

2,6-dichloro-1,4,5,8-naphthalenetetracarboxylic acid (DCNTA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCNTA is a polycarboxylic acid that contains two chlorine atoms and four carboxylic acid groups. This compound is widely used in various research fields, including materials science, organic chemistry, and biochemistry.

Aplicaciones Científicas De Investigación

Crystal Structure and Interactions

1,4,5,8-Naphthalenetetracarboxylic acid and its derivatives have been studied for their crystal structures and hydrogen bonding interactions. For instance, Blackburn, Fitzgerald, and Gerkin (1997) reported on the crystallization and hydrogen bonding of 1,4,5,8-naphthalenetetracarboxylic acid cyclic 1,8-anhydride, highlighting its potential for molecular design and understanding intermolecular interactions (Blackburn, Fitzgerald, & Gerkin, 1997).

Chemical Modification and Synthesis

The chemical modification of naphthalenetetracarboxylic dianhydride has been a focus of several studies. Suseela, Sasikumar, and Govindaraju (2013) demonstrated the efficient bromination of 1,4,5,8-naphthalenetetracarboxylic dianhydride using tribromoisocyanuric acid, showcasing its utility in organic synthesis (Suseela, Sasikumar, & Govindaraju, 2013).

Applications in Energy Storage

The potential of 1,4,5,8-naphthalenetetracarboxylates in energy storage, particularly as anodes in lithium-ion batteries, has been explored. Han, Yi, Sun, and Sun (2012) synthesized metal-1,4,5,8-naphthalenetetracarboxylates and tested them as anode materials, finding promising electrochemical performance and cycling stability (Han, Yi, Sun, & Sun, 2012).

Electronic Properties and Sensor Applications

Research into the electronic properties of naphthalene diimide derivatives, such as their electron transport capabilities, is notable. Jung et al. (2021) studied derivatives containing different N-substituents, highlighting their application in organic electronics, including photovoltaic cells and light-emitting diodes (Jung et al., 2021). Moreover, Huang et al. (2013) utilized naphthalenetetracarboxylic diimide derivatives in organic field-effect transistor sensors, demonstrating their potential for detecting a wide range of volatile compounds (Huang et al., 2013).

Analytical Chemistry Applications

The use of 2,6-naphthalenedicarboxylic acid in capillary zone electrophoresis for separating organic anions exemplifies its application in analytical chemistry. Dabek-Zlotorzynska and Dlouhy (1994) characterized it as a carrier electrolyte, noting its higher sensitivity compared to other commonly usedelectrolytes (Dabek-Zlotorzynska & Dlouhy, 1994).

Polymer Synthesis and Applications

The synthesis of polymers using 1,4,5,8-naphthalenetetracarboxylic acid and its implications in material science have been investigated. Brumǎ and Marvel (1974) reported the synthesis of soluble polymers with excellent thermal stability from 1,4,5,8-naphthalenetetracarboxylic acid and aromatic tetraamines (Brumǎ & Marvel, 1974).

Coordination Chemistry and Framework Structures

Research into the coordination chemistry of naphthalenetetracarboxylic acid derivatives, especially in the creation of microporous materials, is significant. Ma, Mulfort, and Hupp (2005) developed mixed-ligand, open-framework compounds featuring paddle-wheel-type coordination of Zn(II) pairs, revealing the potential of these materials in gas storage and separation (Ma, Mulfort, & Hupp, 2005).

Purification Techniques

Liu Li-li (2007) focused on the purification of 2,6-naphthalene dicarboxylic acid using a chlorization-recrystallization-hydrolytic action-acid out method, which is suitable for industrial production (Liu Li-li, 2007).

Propiedades

IUPAC Name |

2,6-dichloronaphthalene-1,4,5,8-tetracarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl2O8/c15-5-1-3(11(17)18)7-8(9(5)13(21)22)4(12(19)20)2-6(16)10(7)14(23)24/h1-2H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWGBHZZXPDKDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=CC(=C2C(=O)O)Cl)C(=O)O)C(=C1Cl)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B5005378.png)

![[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]formamide](/img/structure/B5005385.png)

![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5005392.png)

![N'-benzyl-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5005410.png)

![2,2'-[sulfonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid](/img/structure/B5005418.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5005425.png)

![{5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5005432.png)

![N-[4-chloro-3-(propionylamino)phenyl]butanamide](/img/structure/B5005437.png)

![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5005450.png)

![2-[(2,6-dimethyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5005460.png)